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Compound Name:
(R)-Methyl 2,3-

dihydroxypropanoate

Cat. No.: B2408460 Get Quote

In the landscape of pharmaceutical and agrochemical development, chirality is a paramount

concept. The spatial arrangement of atoms within a molecule can dramatically alter its

biological activity, a principle starkly illustrated by the differing effects of enantiomers in

biological systems.[1] Often, one enantiomer—the eutomer—confers the desired therapeutic

effect, while its mirror image, the distomer, may be inactive or even induce harmful side effects.

[1] This reality necessitates the precise, stereocontrolled synthesis of single-enantiomer

compounds, a challenge met through the strategic use of chiral building blocks.

(R)-Methyl 2,3-dihydroxypropanoate, a C3 chiral synthon, stands out as a versatile and

fundamental precursor in asymmetric synthesis.[1] Its defined stereocenter and dual hydroxyl

groups offer a rich platform for constructing complex, biologically active molecules. This guide

provides an in-depth analysis of its properties, synthesis, and critical applications, tailored for

researchers and drug development professionals who rely on such intermediates to advance

their synthetic programs.

Caption: Chemical structure of (R)-Methyl 2,3-dihydroxypropanoate.

Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is foundational

to its effective use in synthesis. (R)-Methyl 2,3-dihydroxypropanoate is typically a light yellow

to yellow liquid.[2][3] Its key properties are summarized below.
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Property Value Source

Molecular Formula C₄H₈O₄ PubChem[4]

Molecular Weight 120.10 g/mol PubChem[4]

CAS Number 18289-89-9 ChemicalBook[5]

Density ~1.28 g/cm³ ChemicalBook[2][3]

Boiling Point 140 °C at 15 Torr ChemicalBook[2][3]

Storage Temperature 2-8°C or under -20°C (freezer) ChemicalBook[2][3][6]

Appearance Light yellow to yellow liquid ChemicalBook[2][3]

Spectroscopic Characterization (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for structural

verification. The spectrum provides unambiguous confirmation of the molecule's integrity before

its incorporation into a synthetic sequence.

¹H NMR (400 MHz, CDCl₃): δ 4.29 (dd, 1H, J = 3.8, 3.3Hz), 3.91 (dd, 1H, J = 11.7, 3.3Hz),

3.85 (dd, 1H, J = 11.7, 3.8Hz), 3.84 (s, 3H).[5]

This characteristic pattern confirms the presence of the methoxy group singlet and the

diastereotopic protons of the CH₂OH group, coupled to the chiral center's proton.

Strategic Synthesis Methodologies
The efficient and stereocontrolled synthesis of (R)-Methyl 2,3-dihydroxypropanoate is crucial

for its application. Several robust methodologies have been established, each with distinct

advantages depending on the scale and available starting materials.

Asymmetric Chemical Synthesis: The Sharpless
Dihydroxylation
A powerful approach for creating the desired stereocenter from an achiral precursor is the

Sharpless Asymmetric Dihydroxylation.[7][8] This method involves the enantioselective syn-
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dihydroxylation of a prochiral alkene, such as methyl acrylate, using a catalytic amount of

osmium tetroxide in the presence of a chiral ligand.[1][9]

The choice of ligand dictates the stereochemical outcome. To produce the (R)-diol, the ligand of

choice is typically derived from dihydroquinine (DHQ), often used in a pre-packaged mixture

known as AD-mix-α.[9][10] The catalytic cycle is sustained by a stoichiometric co-oxidant, like

potassium ferricyanide (K₃Fe(CN)₆), which regenerates the active Os(VIII) species.[9] This

approach is highly valued for its predictability and high enantioselectivity, often exceeding 95%

enantiomeric excess (ee).[8]

Methyl Acrylate
(Achiral)

OsO₄ (cat.)
(DHQ)₂PHAL (AD-mix-α)

K₃Fe(CN)₆, K₂CO₃

t-BuOH/H₂O

Sharpless Asymmetric
Dihydroxylation

(R)-Methyl 2,3-dihydroxypropanoate
(Chiral)

Click to download full resolution via product page

Caption: Sharpless Asymmetric Dihydroxylation of methyl acrylate.

Synthesis from a Chiral Pool Precursor
An alternative and highly practical strategy involves starting with a molecule from the "chiral

pool"—a collection of inexpensive, readily available enantiopure natural products. A common

precursor is methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is derived from D-
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mannitol. This compound contains the required stereocenter, and the target diol is revealed

through a straightforward deprotection step.

The key transformation is the acid-catalyzed hydrolysis of the acetonide protecting group. This

method is advantageous for its simplicity and high yield, avoiding the use of heavy metal

catalysts. The causality is direct: the stereochemistry is already set in the starting material,

ensuring the enantiopurity of the final product.

Methyl (R)-(+)-2,2-dimethyl-
1,3-dioxolane-4-carboxylate

1. Dissolve in Acetic Acid / H₂O
2. Stir at Room Temperature

3. Evaporate Solvent

Acid-Catalyzed
Deprotection

(R)-Methyl 2,3-dihydroxypropanoate

Click to download full resolution via product page

Caption: Synthesis via deprotection of a chiral precursor.

Chemoenzymatic Methodologies
In line with the principles of green chemistry, chemoenzymatic routes offer high selectivity

under mild conditions.[1] One such strategy is the kinetic resolution of a racemic mixture of a

suitable precursor. Enzymes, particularly lipases, are widely used to selectively acylate one

enantiomer of a diol or ester, allowing for the separation of the two enantiomers.[1] While not a

direct synthesis of the (R)-enantiomer from a prochiral substrate, this method is highly effective

for resolving racemic mixtures with high enantioselectivity.
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Application in the Synthesis of Bioactive Molecules:
The Oxazolidinone Core
(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone in medicinal chemistry, primarily as a

precursor for chiral heterocyclic systems.[1] Its most significant application is in the construction

of the oxazolidin-2-one ring, which is the core pharmacophore of the oxazolidinone class of

antibiotics.[1] These drugs are crucial for combating multidrug-resistant Gram-positive

pathogens.

The premier example is Linezolid, a landmark antibiotic. The synthesis of Linezolid depends on

a chiral C3 fragment to establish the correct stereochemistry at the C5 position of the

oxazolidinone ring.[1] Precursors like (R)-glycidol or (R)-glycidyl butyrate, which can be derived

from (R)-Methyl 2,3-dihydroxypropanoate, provide the essential stereocenter that is retained

in the final drug molecule. This chirality is absolutely critical for the drug's ability to bind to the

bacterial ribosome and inhibit protein synthesis.[1][11]

(R)-Methyl
2,3-dihydroxypropanoate

Chiral C3 Intermediates
(e.g., (R)-glycidol)

Functional Group
Transformation

Chiral (R)-5-(aminomethyl)-
3-aryl-2-oxazolidinone Core

Cyclization

Linezolid
(Antibiotic)

Final Elaboration

Click to download full resolution via product page

Caption: Synthetic pathway from the C3 synthon to Linezolid.
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Self-Validating Experimental Protocols
The following protocols are described to be self-validating systems. Adherence to these steps,

with concurrent monitoring by thin-layer chromatography (TLC) or NMR, ensures the expected

outcome.

Protocol 1: Synthesis via Deprotection of Methyl (R)-
(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This protocol details the acid-catalyzed hydrolysis of the acetonide protecting group.

Materials:

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol)

Glacial Acetic Acid (14 mL)

Deionized Water (6 mL)

Toluene

Round-bottom flask, magnetic stirrer, rotary evaporator

Methodology:

Reaction Setup: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24

mmol) in a mixed solvent of acetic acid (14 mL) and water (6 mL) in a round-bottom flask.[5]

Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.[5] Monitor

the reaction progress by TLC until the starting material is fully consumed.

Workup and Isolation: After completion, remove the solvent by evaporation under reduced

pressure using a rotary evaporator.[5]

Azeotropic Removal of Water: Add toluene to the resulting residue and evaporate under

reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete

removal of water and residual acetic acid.[5]
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Final Product: The process yields methyl (R)-2,3-dihydroxypropionate as a residue. A typical

reported yield is around 81% (610.6 mg).[5]

Validation: Confirm the product's identity and purity using ¹H NMR spectroscopy, comparing

the resulting spectrum to the reference data.[5]

Conclusion
(R)-Methyl 2,3-dihydroxypropanoate is more than a simple chemical intermediate; it is an

enabling tool in the precise world of asymmetric synthesis. Its well-defined stereochemistry and

versatile functional groups provide a reliable and efficient entry point for constructing complex

chiral molecules. From the predictable stereocontrol offered by the Sharpless Asymmetric

Dihydroxylation to the straightforward deprotection of chiral pool precursors, the methodologies

for its synthesis are robust and accessible. Its pivotal role in the synthesis of life-saving

medicines like Linezolid underscores its enduring importance in the pharmaceutical industry.

For drug development professionals, a mastery of the synthesis and application of this C3

building block is a key asset in the quest for novel, effective, and safe therapeutic agents.
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[https://www.benchchem.com/product/b2408460#r-methyl-2-3-dihydroxypropanoate-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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